Dipropyl trisulfide

Catalog No.
S598611
CAS No.
6028-61-1
M.F
C6H14S3
M. Wt
182.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl trisulfide

CAS Number

6028-61-1

Product Name

Dipropyl trisulfide

IUPAC Name

1-(propyltrisulfanyl)propane

Molecular Formula

C6H14S3

Molecular Weight

182.4 g/mol

InChI

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3

InChI Key

GAZXPZNJTZIGBO-UHFFFAOYSA-N

SMILES

CCCSSSCCC

Solubility

almost insoluble in water; soluble in alcohol and oils

Synonyms

di-n-propyl trisulfide, dipropyl trisulfide

Canonical SMILES

CCCSSSCCC

Flavor and Fragrance Industry

Nematicidal Activities

Dipropyl trisulfide is a chemical compound with the molecular formula C6H14S3C_6H_{14}S_3 and a CAS Registry Number of 6028-61-1. It is classified as an organosulfur compound, characterized by a sulfur chain that contributes to its distinctive properties. This compound is primarily known for its strong garlic-like odor and is found in various species of the Allium family, such as garlic and onion. Dipropyl trisulfide is a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 72°C .

Studies suggest dipropyl trisulfide exhibits anticancer properties against prostate cancer cells. The mechanism might involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation []. Additionally, it might possess immunomodulatory effects by suppressing the production of prostaglandin E2 (PGE2), an inflammatory molecule []. Further research is needed to fully understand these mechanisms.

Typical of organosulfur compounds. It can undergo oxidation and reduction reactions, forming polysulfides or sulfoxides under specific conditions. For example, it has been shown to react with glutathione, which may influence its biological activity . Additionally, dipropyl trisulfide can interact with other thiol compounds, affecting its reactivity and potential applications in biological systems .

Research indicates that dipropyl trisulfide exhibits notable biological activities, particularly in the context of antiplatelet effects. In studies involving murine platelets, dipropyl trisulfide demonstrated the ability to inhibit platelet aggregation induced by various agents such as thrombin and collagen. This inhibition is believed to be mediated through interactions with sulfhydryl groups . Furthermore, its structural similarity to diallyl trisulfide suggests potential antioxidant properties, although dipropyl trisulfide's reactivity with glutathione is lower than that of its analog .

Dipropyl trisulfide can be synthesized through several methods:

  • Direct Sulfurization: This method involves the reaction of propyl iodide with elemental sulfur under controlled conditions.
  • Alkylation of Polysulfides: By reacting polysulfides with propyl halides, dipropyl trisulfide can be formed.
  • From Garlic Extracts: Given its natural occurrence in garlic, extraction from Allium species can yield dipropyl trisulfide alongside other organosulfur compounds .

Dipropyl trisulfide has several applications across different fields:

  • Flavoring Agent: Due to its potent garlic-like flavor, it is used in food products to enhance taste.
  • Pharmaceuticals: Its antiplatelet activity suggests potential therapeutic uses in cardiovascular health.
  • Lubricants: The compound has been studied for its tribological properties when mixed with mineral oils and synthetic lubricants, potentially improving performance under extreme pressure conditions .
  • Agricultural Chemicals: Its antimicrobial properties may find use in pest control formulations.

Studies have focused on the interactions of dipropyl trisulfide with various biological molecules. Notably, it has been shown to interact with glutathione and other thiols, influencing its biological activity and potential therapeutic effects. The compound's ability to inhibit platelet aggregation highlights its interaction with cellular signaling pathways involved in thrombosis . Furthermore, research into its reactivity with other sulfides and thiols continues to provide insights into its mechanisms of action.

Dipropyl trisulfide shares similarities with several other organosulfur compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Diallyl TrisulfideC6H10S3C_6H_{10}S_3Stronger antiplatelet activity than dipropyl; derived from garlic.
Dimethyl TrisulfideC6H14S3C_6H_{14}S_3Similar structure; used in flavoring but less potent biologically.
3,5-Diisopropyl-1,2,4-trithiolaneC9H18S3C_9H_{18}S_3Exhibits unique tribological properties; used in lubricants.

Uniqueness of Dipropyl Trisulfide: While sharing structural similarities with these compounds, dipropyl trisulfide's unique combination of flavoring properties and biological activity sets it apart for specific applications in food science and medicine.

The development of dipropyl trisulfide synthesis methods traces its origins to early organosulfur chemistry research dating back to the mid-19th century [14]. Historical approaches to trisulfide synthesis emerged from the broader understanding of sulfur chemistry and its applications in organic synthesis [15]. The foundational work in organosulfur chemistry established the basic principles that would later be applied to dipropyl trisulfide production [14].

Early synthetic methodologies for organosulfur compounds, including trisulfides, relied heavily on classical organic chemistry techniques developed in the late 1800s and early 1900s [15]. These historical approaches primarily involved the reaction of elemental sulfur with organic substrates under relatively harsh conditions [14]. The initial synthesis protocols required elevated temperatures and extended reaction times, often resulting in complex product mixtures that necessitated extensive purification procedures [15].

The classical disproportionation method represents one of the earliest systematic approaches to trisulfide synthesis [1]. This historical technique involves the reaction of symmetrical dialkyl disulfides in the presence of alkaline solutions in alcohol media [1]. The reaction mixture requires heating to reflux for extended periods, typically four hours, to achieve the desired degree of disproportionation [1]. Progress monitoring through gas-liquid chromatographic techniques became standard practice for optimizing these early synthetic procedures [1].

Historical synthesis approaches also encompassed the direct reaction of dialkyl disulfides with elemental sulfur in the presence of basic catalysts [1]. These early methodologies employed alkali metal hydroxides, alkaline earth metal hydroxides, or aliphatic amines as catalytic agents [1]. The basic catalyst systems facilitated the formation of trisulfide bonds through nucleophilic activation mechanisms [1]. Reaction temperatures typically ranged from 130 to 150 degrees Celsius, with reaction times extending from five to eighteen hours [1].

Contemporary Industrial Production Processes

Modern industrial production of dipropyl trisulfide has evolved significantly from historical methods, incorporating advanced process technologies and improved catalyst systems [1] [2]. Contemporary industrial processes emphasize efficiency, yield optimization, and environmental sustainability while maintaining product quality standards [2] [10].

The base-catalyzed disulfide-sulfur reaction represents the predominant industrial synthesis method for dipropyl trisulfide [1]. This process involves heating dipropyl disulfide with elemental sulfur in the presence of dibutylamine catalyst at temperatures between 130 and 150 degrees Celsius [1]. The reaction proceeds for ten to eighteen hours under reflux conditions, yielding dipropyl trisulfide with purities ranging from 80 to 90 percent [1]. Industrial implementations of this method have achieved theoretical efficiencies approaching 88 percent in practice [14].

Flow chemistry approaches have gained prominence in contemporary industrial production due to their enhanced control over reaction parameters and improved safety profiles [2] [28]. Phase transfer catalysis using tetrabutylammonium bromide enables dipropyl trisulfide synthesis under mild conditions at room temperature [2]. These flow processes utilize disodium disulfide and alkyl bromides as starting materials, achieving residence times of five minutes with yields exceeding 90 percent [2].

The Bunte salt decomposition method has emerged as an industrially viable alternative for dipropyl trisulfide production [3]. This process involves the preparation of Bunte salts from sodium thiosulfate and chloropropene, followed by decomposition using sodium hydrosulfide [3]. The reaction proceeds at temperatures between 30 and 50 degrees Celsius with standing times of two to six hours [3]. Vacuum distillation purification yields dipropyl trisulfide with 92 percent purity [3].

Contemporary industrial processes incorporate sophisticated monitoring and control systems to optimize product quality and yield [28] [31]. Advanced analytical techniques, including high-performance liquid chromatography and gas chromatography-mass spectrometry, enable real-time process monitoring and quality assurance [28]. These monitoring systems facilitate precise control of reaction parameters and immediate detection of process deviations [31].

Catalytic Methods for Trisulfide Bond Formation

Catalytic approaches to trisulfide bond formation have revolutionized dipropyl trisulfide synthesis by enabling milder reaction conditions and improved selectivity [4] [5] [7]. Contemporary catalytic methods encompass diverse catalyst systems, including metal complexes, photocatalysts, and electrochemical systems [5] [6] [7].

Basic catalyst systems continue to play a fundamental role in trisulfide bond formation [1] [4]. Alkali metal hydroxides and alkaline earth metal hydroxides facilitate nucleophilic attack mechanisms that promote sulfur-sulfur bond formation [1]. Aliphatic amines, including dimethyl, dibutyl, trimethyl, triethyl, tripropyl, and tributylamine, serve as effective catalysts for trisulfide synthesis [1]. These amine catalysts operate through nucleophilic activation of sulfur species, enabling trisulfide bond formation under controlled conditions [1].

Phase transfer catalysis represents a significant advancement in trisulfide synthesis methodology [2]. Tetrabutylammonium bromide functions as an effective phase transfer catalyst, facilitating mass transfer between aqueous and organic phases [2]. This catalytic approach enables dipropyl trisulfide synthesis at room temperature with reaction times reduced to minutes rather than hours [2]. Phase transfer catalysis achieves high selectivity and yields exceeding 90 percent under optimized conditions [2].

Rhodium-catalyzed synthesis methods offer unique advantages for organosulfur compound preparation [7]. Rhodium complexes efficiently catalyze the cleavage of sulfur-sulfur bonds and facilitate organothio group transfer to organic compounds [7]. These catalytic systems operate under mild conditions without requiring bases or organometallic reagents [7]. The rhodium-catalyzed processes are reversible, involving chemical equilibria and interconversion reactions [7].

Photocatalytic methods have emerged as environmentally friendly alternatives for trisulfide synthesis [5] [28]. Photocatalyst systems, such as 4CzIPN, enable trisulfide formation through light-induced radical mechanisms [5]. These photocatalytic processes achieve yields up to 83 percent under mild conditions [5]. Flow photochemical reactors facilitate large-scale implementation of photocatalytic trisulfide synthesis [28].

Electrochemical synthesis approaches provide sustainable alternatives for trisulfide bond formation [10] [16]. Electrochemically-initiated ring-opening polymerization enables the production of poly(trisulfides) under mild and safe reaction conditions [10]. These electrochemical methods achieve multi-gram scale production while maintaining environmental sustainability [10]. Electrolyte solution recycling further enhances the environmental benefits of electrochemical synthesis [10].

Purification and Isolation Techniques

Purification and isolation of dipropyl trisulfide require sophisticated separation techniques due to the similar physical properties of related organosulfur compounds [1] [14]. Contemporary purification methodologies emphasize efficiency, product purity, and industrial scalability [1] [3].

Vacuum distillation represents the most effective purification method for dipropyl trisulfide [3] [20]. Optimal distillation conditions involve bottom temperatures between 90 and 110 degrees Celsius with collection temperatures of 62 to 64 degrees Celsius at 100 Pascal pressure [3]. These vacuum distillation parameters achieve product purities exceeding 98 percent [20]. The method demonstrates high efficiency with recovery rates greater than 95 percent [3].

Fractional distillation serves as the standard industrial practice for dipropyl trisulfide purification [1] [20]. Operating conditions typically involve temperatures of 69 to 72 degrees Celsius at 1.6 Torr pressure [20]. Fractional distillation achieves product purities ranging from 80 to 90 percent with good efficiency [1]. The major challenge in fractional distillation involves the separation of dipropyl trisulfide from higher sulfides, which possess very similar physical properties [14].

Solvent extraction techniques provide simple and effective workup procedures for dipropyl trisulfide isolation [1] [2]. Diethyl ether extraction followed by water washing effectively removes ionic impurities and unreacted starting materials [1] [2]. The extraction process typically involves three successive ether extractions, followed by brine washing and drying over magnesium sulfate [2]. Solvent extraction achieves moderate efficiency with purities ranging from 85 to 95 percent [1].

Chromatographic separation methods offer high-purity isolation for research-scale applications [6] [19]. Column chromatography enables the separation of dipropyl trisulfide from closely related organosulfur compounds [6]. These techniques achieve purities exceeding 95 percent but are limited to small-scale applications due to economic considerations [19]. Chromatographic methods prove particularly valuable for analytical and research purposes [6].

Aqueous workup procedures serve as initial purification steps in many synthetic protocols [2] [16]. Brine quenching followed by phase separation effectively removes water-soluble impurities and catalyst residues [2]. These aqueous workup methods achieve good efficiency with purities ranging from 80 to 90 percent [2]. The simplicity and cost-effectiveness of aqueous workup make it suitable for industrial implementation [16].

Scalability Challenges in Large-Scale Synthesis

Large-scale synthesis of dipropyl trisulfide presents numerous technical and economic challenges that require careful consideration in industrial implementation [10] [11] [12]. Scalability issues encompass reaction control, heat management, product separation, and environmental considerations [10] [11].

Temperature control represents a critical challenge in large-scale trisulfide synthesis [1] [10]. Exothermic reactions characteristic of sulfur chemistry require sophisticated heat management systems to maintain uniform temperature distribution [1]. Industrial reactors must incorporate efficient cooling systems to prevent thermal runaway and ensure consistent product quality [10]. Heat transfer limitations become increasingly significant as reactor volumes increase, necessitating specialized reactor designs [11].

Product separation and purification challenges intensify at industrial scales due to the formation of complex product mixtures [1] [14]. The similar physical properties of dipropyl trisulfide and related organosulfur compounds complicate large-scale separation processes [14]. Distillation column design must accommodate the narrow boiling point differences between trisulfide and higher polysulfide products [1]. Industrial distillation systems require precise control of pressure and temperature to achieve acceptable separation efficiency [14].

Catalyst recovery and recycling present significant economic considerations in large-scale synthesis [10] [16]. Expensive catalysts, such as rhodium complexes, require efficient recovery systems to maintain process economics [7]. Phase transfer catalysts must be separated and recycled to minimize operating costs [2]. Catalyst deactivation and regeneration protocols become critical factors in continuous industrial operations [10].

Environmental and safety considerations pose substantial challenges in industrial-scale trisulfide production [10] [12]. Sulfur-containing compounds often exhibit strong odors and potential environmental impacts [12]. Emission control systems must effectively capture and treat sulfur-containing vapors [12]. Waste stream management requires specialized treatment technologies to meet environmental regulations [10].

Process intensification through flow chemistry offers potential solutions to scalability challenges [2] [28] [30]. Continuous flow reactors enable precise control of reaction parameters while maintaining safety and efficiency [28]. Flow systems facilitate rapid heat and mass transfer, reducing the risks associated with large batch reactions [30]. Continuous processing allows for real-time monitoring and control, improving product consistency and yield [2].

Synthesis MethodReaction ConditionsCatalysts/ReagentsStarting MaterialsYield (%)Product Purity (%)Scalability
Base-Catalyzed Disulfide-Sulfur Reaction130-150°C, 10-18h refluxDibutylamine (7.5g), Sulfur (39g)Dipropyl disulfide + Elemental sulfur80-9080-90Industrial scale
Phase Transfer Catalysis (Flow)20°C, 5min residence timeTetrabutylammonium bromide (4 mol%)Disodium disulfide + Alkyl bromide68-92>98Continuous flow
Disproportionation Reaction4h reflux with alcoholic basePotassium hydroxide (1g), EthanolTwo different disulfides60Mixed productsLaboratory scale
Bunte Salt Decomposition30-50°C, 2-6h standingSodium hydrosulfide (0.6 mol)Sodium thiosulfate + Chloropropene9292Industrial applicable
Electrochemical SynthesisRoom temperature, controlled voltageElectrochemical initiationSulfur-containing monomers75-85HighMulti-gram scale
Photochemical SynthesisLight irradiation, flow reactorPhotocatalyst (4CzIPN)Organic substrates + Sulfur sources83HighLarge scale potential
Rhodium-Catalyzed ProcessMild conditions, S-S bond cleavageRhodium complexesDisulfides + SulfurVariableHighResearch scale
Purification MethodOperating ConditionsEfficiencyPurity AchievedIndustrial ApplicabilityComments
Vacuum Distillation62-64°C at 100 PaHigh (>95%)>98%YesMost effective method
Fractional Distillation69-72°C at 1.6 TorrGood (80-90%)80-90%YesStandard industrial practice
Solvent ExtractionEther extraction, water washingModerate (70-80%)85-95%YesSimple workup procedure
CrystallizationFrom organic solventsVariable90-95%LimitedProduct dependent
Chromatographic SeparationColumn chromatographyHigh (>90%)>95%NoResearch scale only
Aqueous WorkupBrine quenching, phase separationGood (80-85%)80-90%YesInitial purification step
Catalyst TypeMechanismTemperature Range (°C)Reaction TimeSelectivityEnvironmental Impact
Basic Catalysts (KOH, NaOH)Base-promoted nucleophilic attack100-1504-18 hoursModerateModerate
Aliphatic AminesNucleophilic activation of sulfur130-1505-18 hoursGoodLow
Phase Transfer CatalystsPhase boundary mass transfer20-502.5-10 minutesHighLow
Metal Complex CatalystsCoordination activation20-1001-24 hoursHighLow
PhotocatalystsLight-induced radical formation20-80Minutes to hoursHighVery low
Electrochemical SystemsElectron transfer processes20-40HoursGoodVery low

Dipropyl trisulfide exhibits characteristic thermodynamic properties that reflect its organosulfur nature and molecular structure. The compound demonstrates multiple boiling point values depending on the applied pressure conditions, indicating its sensitivity to pressure variations.

Boiling Point Analysis

Under reduced pressure conditions, dipropyl trisulfide shows a boiling point of 72°C at 1.6 mmHg [1] [2], while at slightly higher pressures of 1.5 mmHg, the boiling point ranges from 86-89°C [3]. At 4.0 mmHg pressure, the boiling point increases to 98°C [3]. Computational estimates using the Joback method predict a normal boiling point of 543.02 K (269.87°C) at standard atmospheric pressure [4].

The pressure-dependent boiling behavior demonstrates the compound's relatively high volatility under vacuum conditions, which is significant for purification and handling procedures. The substantial difference between reduced pressure and atmospheric boiling points indicates strong intermolecular forces, likely due to sulfur-sulfur interactions and van der Waals forces.

Vapor Pressure Characteristics

The vapor pressure of dipropyl trisulfide at 25°C has been consistently measured at approximately 0.024 mmHg [3] [5], equivalent to 2.97 Pa [5]. This relatively low vapor pressure at ambient temperature indicates moderate volatility, suggesting that the compound will not readily evaporate under normal storage and handling conditions.

Critical Properties

Computational thermodynamic analysis using the Joback estimation method provides critical properties essential for understanding the compound's behavior at extreme conditions. The critical temperature is calculated as 776.68 K [4], with a critical pressure of 3291.59 kPa [4] and critical volume of 0.533 m³/kmol [4]. These values are fundamental for process design and understanding phase behavior under industrial conditions.

Enthalpy Properties

The heat of vaporization is estimated at 49.40 kJ/mol [4], while the heat of fusion is calculated as 23.69 kJ/mol [4]. The melting point is predicted to be 260.58 K (-12.57°C) [4]. The heat capacity at the boiling point (543.02 K) is 301.42 J/mol·K [4], providing essential data for thermal process calculations.

PropertyValueUnitSource
Boiling Point (1.6 mmHg)72°CTCI Chemicals [1]
Boiling Point (1.5 mmHg)86-89°CParchem [3]
Boiling Point (4.0 mmHg)98°CParchem [3]
Normal Boiling Point269.87°CJoback Method [4]
Vapor Pressure (25°C)0.024mmHgMultiple Sources [3] [5]
Critical Temperature776.68KJoback Method [4]
Critical Pressure3291.59kPaJoback Method [4]
Heat of Vaporization49.40kJ/molJoback Method [4]

Solubility Profile in Organic Solvents and Aqueous Systems

Aqueous Solubility

Dipropyl trisulfide demonstrates extremely limited solubility in aqueous systems, with water solubility estimated at 28.31 mg/L at 25°C [5]. Multiple sources confirm that the compound is essentially insoluble in water [6] [7], which is consistent with its hydrophobic nature and high octanol-water partition coefficient.

The poor water solubility can be attributed to the predominantly hydrocarbon structure with propyl chains and the presence of sulfur atoms that do not significantly enhance polarity. The compound follows the "like dissolves like" principle, showing preferential dissolution in non-polar and moderately polar organic solvents [8].

Organic Solvent Compatibility

Dipropyl trisulfide shows excellent compatibility with most organic solvents [6]. The compound is readily soluble in alcohols, including ethanol [6], and demonstrates good solubility in acetone [9]. It also shows compatibility with oils and various other organic media [7].

The solubility in alcohols can be attributed to the moderate polarity imparted by the trisulfide linkage, which allows for some hydrogen bonding interactions with hydroxyl groups. In acetone, the compound's solubility is enhanced by dipole-dipole interactions between the carbonyl group and the sulfur atoms.

Solvent-Specific Behavior

For non-polar solvents such as hexane, dipropyl trisulfide exhibits lower solubility compared to polar organic solvents [8]. This behavior reflects the compound's intermediate polarity due to the presence of multiple sulfur atoms in the trisulfide bridge [10]. The sulfur atoms contribute to moderate polarity, making the compound more compatible with polar solvents than with purely non-polar systems.

Partition Coefficient Analysis

The octanol-water partition coefficient (Log P) values vary between 3.84 [5] and 5.06 [3], indicating significant lipophilicity. This high partition coefficient confirms the compound's preference for organic phases over aqueous systems and supports its classification as a lipophilic compound.

Solvent SystemSolubilityNotesSource
Water28.31 mg/L (25°C)Essentially insolubleEPI System [5]
EthanolSolubleGood compatibilityAdv-Bio [6]
AcetoneSolubleGood compatibilityFAO [9]
Organic Solvents (general)SolubleMost organic solventsAdv-Bio [6]
OilsSolubleGood compatibilityGood Scents [7]
AlcoholsSolubleGeneral alcohol compatibilityGood Scents [7]

Density and Refractive Index Analysis

Density Characteristics

The density of dipropyl trisulfide at 20°C has been consistently measured across multiple sources, showing values ranging from 1.06 to 1.105 g/cm³. The most precise measurement from TCI Chemicals reports a density of 1.06 g/cm³ at 20°C [1] [2]. ChemDad provides a density value of 1.076±0.06 g/cm³ [11], while Parchem specifies a range of 1.08-1.105 g/cm³ [3].

The density values indicate that dipropyl trisulfide is denser than water, which is consistent with the presence of sulfur atoms in its molecular structure. The sulfur atoms contribute significantly to the molecular weight while maintaining a relatively compact molecular structure, resulting in higher density compared to analogous hydrocarbon compounds.

Refractive Index Properties

The refractive index of dipropyl trisulfide at 20°C shows consistent values across different sources. TCI Chemicals reports a refractive index of 1.54 [1] [2], while Parchem provides a range of 1.542-1.590 [3]. Ventos specifies a narrower range of 1.5390-1.5490 [12].

The relatively high refractive index compared to simple hydrocarbons reflects the electronic properties of the sulfur atoms and their contribution to the overall polarizability of the molecule. The sulfur atoms, with their larger electron clouds compared to carbon atoms, increase the compound's ability to interact with electromagnetic radiation, resulting in higher refractive indices.

Correlation Analysis

The relationship between density and refractive index follows expected trends for organosulfur compounds. Both properties are elevated compared to analogous hydrocarbon compounds due to the presence of sulfur atoms. The consistent values across different sources provide confidence in the reliability of these physical property measurements.

PropertyValueTemperatureSource
Density1.06 g/cm³20°CTCI Chemicals [1] [2]
Density1.076±0.06 g/cm³20°CChemDad [11]
Density1.08-1.105 g/cm³20°CParchem [3]
Refractive Index1.5420°CTCI Chemicals [1] [2]
Refractive Index1.542-1.59020°CParchem [3]
Refractive Index1.5390-1.549020°CVentos [12]

Stability Under Various Environmental Conditions

Temperature Stability

Under normal ambient temperatures, dipropyl trisulfide exhibits chemical stability with no special reactivity reported [14]. The compound maintains its integrity at room temperature conditions, making it suitable for standard laboratory and industrial handling procedures. However, thermal decomposition can occur at elevated temperatures, producing carbon monoxide, carbon dioxide, and sulfur oxides [14].

Light Sensitivity

Storage recommendations consistently emphasize protection from light [13], indicating photochemical sensitivity. Light exposure may induce degradation reactions, particularly involving the sulfur-sulfur bonds in the trisulfide linkage. This photosensitivity necessitates storage in opaque containers or dark environments to maintain compound integrity.

Environmental Stability Factors

The compound shows stability under normal atmospheric conditions but requires protection from oxidizing conditions and moisture. Extended exposure to air may lead to gradual oxidation of the sulfur atoms, potentially forming sulfoxides or sulfones as degradation products. Proper storage in inert atmospheres can prevent such oxidative degradation.

Thermal Decomposition Behavior

Upon thermal decomposition, dipropyl trisulfide produces carbon monoxide, carbon dioxide, and various sulfur oxides [14]. The decomposition pathway likely involves cleavage of carbon-sulfur bonds and subsequent oxidation of organic fragments and sulfur-containing species. Understanding these decomposition products is crucial for safety considerations during high-temperature processing.

Environmental ConditionStabilityRecommendationSource
Room TemperatureStableNormal handling acceptableTCI SDS [14]
Storage TemperatureStable<15°C preferredTCI Chemicals [1]
Light ExposureSensitiveStore in dark conditionsTCI SDS [13]
Air ExposureModerateTightly closed containersMultiple Sources [13] [14]
Thermal ConditionsDecomposes at high tempAvoid excessive heatingTCI SDS [14]

Reactivity with Oxidizing and Reducing Agents

Oxidizing Agent Compatibility

Dipropyl trisulfide is incompatible with strong oxidizing agents [14]. The trisulfide linkage is particularly susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or complete oxidation to sulfur dioxide and sulfur trioxide. This incompatibility necessitates careful storage and handling procedures to avoid contact with oxidizing substances such as hydrogen peroxide, permanganates, dichromates, and other strong oxidizers.

The oxidation mechanism typically involves the sulfur atoms in the trisulfide bridge, where the sulfur can be oxidized from the -1 oxidation state to higher oxidation states. This process can be rapid and potentially exothermic, making it a significant safety consideration in handling and storage protocols.

Reducing Agent Interactions

The compound also shows incompatibility with strong reducing agents [15]. While less documented than oxidizing agent interactions, the presence of the trisulfide linkage can undergo reduction reactions, potentially leading to the formation of disulfides or thiols. Strong reducing agents such as lithium aluminum hydride, sodium borohydride, or metal hydrides should be avoided in proximity to dipropyl trisulfide.

Acid Reactivity

Dipropyl trisulfide may react with acids, particularly strong acids, leading to the liberation of hydrogen sulfide [15]. This reaction is of particular concern due to the toxicity of hydrogen sulfide gas. The mechanism likely involves protonation of sulfur atoms followed by nucleophilic attack and subsequent elimination of hydrogen sulfide. This reactivity pattern is common among organosulfur compounds and requires appropriate ventilation and safety measures when working with acidic conditions.

Chemical Incompatibilities

The compound demonstrates incompatibility with various chemical classes beyond simple oxidizing and reducing agents. Diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides should all be avoided [15]. These incompatibilities can lead to heat generation and, in many cases, hydrogen gas formation, creating potential fire and explosion hazards.

Mechanistic Considerations

The reactivity patterns of dipropyl trisulfide are largely governed by the electron-rich nature of the sulfur atoms in the trisulfide linkage. The sulfur atoms can act as nucleophiles in reactions with electrophilic species or as electron donors in redox reactions. The multiple sulfur atoms in the trisulfide bridge provide several reactive sites, making the compound particularly reactive toward both oxidizing and reducing conditions.

Reactive Agent ClassCompatibilityReaction ProductsSafety ConcernSource
Strong Oxidizing AgentsIncompatibleSulfoxides, sulfones, SO₂Exothermic reactionsTCI SDS [14]
Strong Reducing AgentsIncompatibleDisulfides, thiolsHeat generationCAMEO [15]
Strong AcidsMay reactHydrogen sulfideToxic gas formationCAMEO [15]
Diazo CompoundsIncompatibleVariableHeat and gas generationCAMEO [15]
Alkali MetalsIncompatibleVariableHydrogen gas formationCAMEO [15]
AldehydesIncompatibleVariableHeat generationCAMEO [15]

Physical Description

colourless liquid with powerful, diffusive garlic-like odou

XLogP3

3.1

Density

0.952

UNII

U4529NM2C1

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6028-61-1

Wikipedia

Dipropyl trisulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Trisulfide, dipropyl: ACTIVE

Dates

Last modified: 08-15-2023

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